3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid
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Overview
Description
3-{[1,2,4]Triazolo[3,4-a]phthalazin-3-yl}prop-2-enoic acid is a heterocyclic compound that features a triazole ring fused to a phthalazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,2,4]triazolo[3,4-a]phthalazin-3-yl}prop-2-enoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then reacted with triazole derivatives to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[1,2,4]triazolo[3,4-a]phthalazin-3-yl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{[1,2,4]Triazolo[3,4-a]phthalazin-3-yl}prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-{[1,2,4]triazolo[3,4-a]phthalazin-3-yl}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share a similar triazole ring structure but differ in their substitution patterns and biological activities.
Phthalazine Derivatives: Compounds with a phthalazine core structure, which may exhibit different pharmacological properties compared to the triazolo-fused analogs
Uniqueness
3-{[1,2,4]Triazolo[3,4-a]phthalazin-3-yl}prop-2-enoic acid is unique due to its fused ring system, which imparts distinct chemical and biological properties. The combination of the triazole and phthalazine moieties enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C12H8N4O2 |
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Molecular Weight |
240.22 g/mol |
IUPAC Name |
3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H8N4O2/c17-11(18)6-5-10-14-15-12-9-4-2-1-3-8(9)7-13-16(10)12/h1-7H,(H,17,18) |
InChI Key |
NRSAJIMYAZUABV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=C3C=CC(=O)O |
Origin of Product |
United States |
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